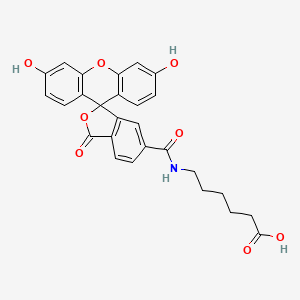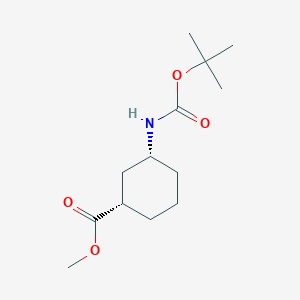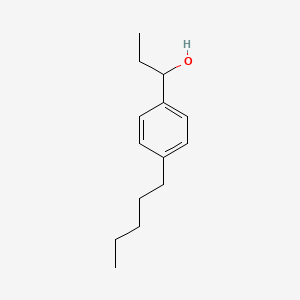![molecular formula C23H19NO3S B6325962 (R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione CAS No. 1051374-19-6](/img/structure/B6325962.png)
(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .
Synthesis Analysis
Oxazolidine-2-ones are produced in good to excellent yields via [3 + 2] annulation of p-quinamines with CO2 using triethylenediamine (DABCO) as an organocatalyst . This strategy can be performed on a gram scale and tolerate a wide range of functional groups .Molecular Structure Analysis
Oxazolidinones are five-membered heterocyclic compounds. The synthesis can be extended beyond the 2-carbon N,O spacer yielding a 5-membered heterocycle to include the 3-carbon N,O spacer, which leads to a 6-membered 1,3-oxazinane species .Chemical Reactions Analysis
Oxazolidine-based products were originally used for their biocide properties, but they have become more widely applied recently for scavenging H2S . Oxazolidine H2S scavengers offer an oil-soluble alternative to hexahydrotriazine water-based scavengers and may mitigate some of their drawbacks .Physical and Chemical Properties Analysis
Oxazolidinones are a class of synthetic antibacterial agents active against a large spectrum of Gram-positive bacteria, including methicillin- and vancomycin-resistant staphylococci, vancomycin-resistant enterococci, penicillin-resistant pneumococci, and anaerobes .Wirkmechanismus
Target of Action
The primary target of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, an oxazolidinone derivative, is bacterial protein synthesis . Oxazolidinones work by preventing bacteria from producing proteins they need to grow and multiply .
Mode of Action
Oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, bind to the bacterial ribosome and inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is a key component in the bacterial translation process .
Biochemical Pathways
The action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial growth and proliferation . The downstream effects include the disruption of bacterial cellular functions and eventually cell death .
Pharmacokinetics
Oxazolidinones, in general, are well absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in both urine and feces .
Result of Action
The result of the action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is the inhibition of bacterial growth and proliferation . By preventing protein synthesis, the compound disrupts essential cellular functions, leading to the death of the bacteria .
Zukünftige Richtungen
Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas . Therefore, the potential of the class for medicinal chemistry deserves further study .
Biochemische Analyse
Biochemical Properties
®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This interaction prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation .
Cellular Effects
The effects of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that oxazolidinones can induce oxidative stress in bacterial cells, leading to cell death . Additionally, ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione may affect eukaryotic cells by modulating immune responses and reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione involves its binding interactions with biomolecules. This compound binds to the peptidyl transferase center of the bacterial ribosome, inhibiting peptide bond formation and thus protein synthesis . Furthermore, ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, are relatively stable under physiological conditions . Prolonged exposure may lead to the development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione may cause toxicity, including hematological abnormalities and neurotoxicity . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, affecting its bioavailability and clearance . Additionally, this compound may influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . The distribution of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular components . Targeting signals and post-translational modifications may direct ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione to specific compartments or organelles, influencing its biochemical effects .
Eigenschaften
IUPAC Name |
(4R)-4-(tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-21-20(24-22(26)27-21)16-28-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,26)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSMWDOMUIOJ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4C(=O)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H]4C(=O)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)







